molecular formula C9H10N2O3S B13159318 2-(1,4-Oxathian-2-yl)pyrimidine-4-carboxylic acid

2-(1,4-Oxathian-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13159318
M. Wt: 226.25 g/mol
InChI Key: BNRKZORWPXPVKC-UHFFFAOYSA-N
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Description

2-(1,4-Oxathian-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with an oxathiane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Oxathian-2-yl)pyrimidine-4-carboxylic acid typically involves multi-step reactions. One common method includes the Diels-Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by hydrogenation to yield the carboxylic acid intermediate . Another approach involves the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Oxathian-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Hydrogenation reactions can reduce certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Oxathian-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both the pyrimidine and oxathiane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

2-(1,4-oxathian-2-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H10N2O3S/c12-9(13)6-1-2-10-8(11-6)7-5-15-4-3-14-7/h1-2,7H,3-5H2,(H,12,13)

InChI Key

BNRKZORWPXPVKC-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(O1)C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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